1,2-Dibromo-3,4-dichlorobenzene 1,2-Dibromo-3,4-dichlorobenzene
Brand Name: Vulcanchem
CAS No.: 100191-48-8
VCID: VC8187722
InChI: InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
SMILES: C1=CC(=C(C(=C1Cl)Cl)Br)Br
Molecular Formula: C6H2Br2Cl2
Molecular Weight: 304.79 g/mol

1,2-Dibromo-3,4-dichlorobenzene

CAS No.: 100191-48-8

Cat. No.: VC8187722

Molecular Formula: C6H2Br2Cl2

Molecular Weight: 304.79 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromo-3,4-dichlorobenzene - 100191-48-8

Specification

CAS No. 100191-48-8
Molecular Formula C6H2Br2Cl2
Molecular Weight 304.79 g/mol
IUPAC Name 1,2-dibromo-3,4-dichlorobenzene
Standard InChI InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
Standard InChI Key CSOWEPYJECMZOB-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1Cl)Cl)Br)Br
Canonical SMILES C1=CC(=C(C(=C1Cl)Cl)Br)Br

Introduction

1,2-Dibromo-3,4-dichlorobenzene is a halogenated organic compound with the molecular formula C₆H₂Br₂Cl₂. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are attached to the benzene ring at positions 1, 2, 3, and 4, respectively. This compound is of interest due to its chemical properties and potential applications in various industrial processes.

Synthesis and Applications

1,2-Dibromo-3,4-dichlorobenzene can be synthesized through various halogenation reactions involving benzene or its derivatives. The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its specific applications are often related to its reactivity, which allows it to serve as an intermediate in complex chemical syntheses.

Safety and Environmental Considerations

Halogenated compounds like 1,2-dibromo-3,4-dichlorobenzene can pose environmental and health risks due to their persistence and potential toxicity. They may require special handling and disposal procedures to minimize exposure and environmental impact. The compound is not specifically listed in major environmental hazard databases, but its halogenated nature suggests it could be hazardous if not managed properly.

Research Findings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator